molecular formula C10H14BrNO2 B7936254 [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine

[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine

Cat. No.: B7936254
M. Wt: 260.13 g/mol
InChI Key: PLUIYEOHWCBTEO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-bromo-5-(2-methoxyethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-4-5-14-9-2-3-10(11)8(6-9)7-12/h2-3,6H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUIYEOHWCBTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on the exact molecular mechanisms are ongoing and may provide further insights into its effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine
  • CAS Number : 1520118-03-9
  • Molecular Formula: C₁₀H₁₄BrNO₂
  • Molecular Weight : 260.14 g/mol
  • Structure : Features a phenyl ring substituted with bromine (position 2), a methoxyethoxy group (position 5), and a methanamine group (position 1).

Key Properties :
The methoxyethoxy (–OCH₂CH₂OCH₃) substituent enhances hydrophilicity compared to purely alkyl or aromatic substituents, while the bromine atom contributes to electrophilic reactivity. This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals.

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Phenylmethanamines

The following table summarizes structural analogs and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent at Position 5 Key Differences Reference
[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine (1520118-03-9) C₁₀H₁₄BrNO₂ 260.14 –OCH₂CH₂OCH₃ Target compound; balanced hydrophilicity
[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine (1515888-37-5) C₁₁H₁₆BrNO₂ 274.16 –OCH₂CH₂OCH₂CH₃ Longer ethoxy chain increases lipophilicity
(2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1170783-74-0) C₈H₁₁BrClNO 252.54 –OCH₃ Simpler substituent; hydrochloride salt improves solubility
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (1934517-99-3) C₉H₁₀BrF₂NO 274.09 –OCH₂CF₂H Fluorine atoms enhance metabolic stability and electronegativity
[2-Bromo-5-(2-methylpropoxy)phenyl]methanamine (1507259-39-3) C₁₁H₁₆BrNO 258.17 –OCH₂CH(CH₃)₂ Branched substituent increases steric hindrance
{5-bromo-2-[(2-methylphenyl)methoxy]phenyl}methanamine C₁₅H₁₆BrNO 306.20 –OCH₂(C₆H₃(CH₃)) Bulky benzyl group reduces solubility
(5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine C₁₄H₁₃BrFNO 310.16 –OCH₃ and –C₆H₄F Biphenyl structure; potential CNS activity

Critical Analysis of Substituent Effects

Hydrophilicity vs. Lipophilicity: The methoxyethoxy group in the target compound provides moderate hydrophilicity due to its ether oxygen atoms. In contrast, analogs with ethoxyethoxy (C₁₁H₁₆BrNO₂) or benzyl groups (C₁₅H₁₆BrNO) exhibit higher lipophilicity, impacting membrane permeability . Fluorinated analogs (C₉H₁₀BrF₂NO) show enhanced metabolic stability and binding affinity in drug design due to fluorine’s electronegativity .

Allyloxy groups (e.g., in C₁₀H₁₂BrNO) offer sites for further functionalization via click chemistry or polymerization .

Salt Forms and Solubility: The hydrochloride salt (C₈H₁₁BrClNO) improves aqueous solubility, making it preferable for formulations requiring high bioavailability .

Biological Activity

[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a brominated phenyl ring with a methoxyethoxy substituent, enhancing its solubility and reactivity. Its molecular formula is C12_{12}H16_{16}BrNO2_2, with a molecular weight of approximately 286.17 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-715.63Induces apoptosis via p53 pathway
A54910.38Cell cycle arrest
U-93712.50Inhibition of proliferation

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, significantly increasing caspase-3 activity in treated cells.

The biological effects of [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine are attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Studies suggest that the compound may modulate the activity of key proteins involved in apoptosis and cell proliferation.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine increased p53 expression levels and activated apoptotic pathways, leading to significant cell death in breast cancer cells.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains, highlighting its potential as an alternative therapeutic agent.

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